3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a biphenyl-4-ylcarbonyl group, and two amino groups at positions 3 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a thieno[2,3-b]pyridine derivative with a biphenyl-4-ylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups at positions 3 and 6 can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in aqueous dioxane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles under mild conditions.
Major Products Formed
Oxidation: Oxidative dimerization products.
Reduction: Reduced thienopyridine derivatives.
Substitution: Substituted thienopyridine derivatives.
Scientific Research Applications
3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has been identified as a selective inhibitor of plasmodial glycogen synthase kinase-3, bacterial histidine kinase autophosphorylation, and heat shock protein Hsp90.
Materials Science: Its unique structure makes it a potential candidate for the development of organic semiconductors and photovoltaic materials.
Biological Research: It is used in the study of various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For example, as an inhibitor of plasmodial glycogen synthase kinase-3, it binds to the active site of the enzyme, preventing its activity and thereby disrupting the glycogen synthesis pathway in plasmodium . Similarly, its inhibition of bacterial histidine kinase autophosphorylation involves binding to the kinase domain, blocking the phosphorylation process.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diamino-2-benzoyl-4-isopropylthieno[2,3-b]pyridine-5-carbonitrile
- 3,6-Diamino-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile
Uniqueness
Compared to similar compounds, 3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile stands out due to its biphenyl-4-ylcarbonyl group, which enhances its ability to interact with a broader range of molecular targets. This unique structural feature contributes to its higher potency and selectivity in various biological assays.
Properties
Molecular Formula |
C21H14N4OS |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3,6-diamino-2-(4-phenylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C21H14N4OS/c22-11-15-10-16-17(23)19(27-21(16)25-20(15)24)18(26)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-10H,23H2,(H2,24,25) |
InChI Key |
LDUAUOYXILYSKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C4=C(S3)N=C(C(=C4)C#N)N)N |
Origin of Product |
United States |
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